Methyl 2-(5-fluoropyridin-2-yl)acetate
Description
Methyl 2-(5-fluoropyridin-2-yl)acetate is a fluorinated pyridine derivative characterized by a methyl ester group attached to an acetic acid backbone, which is further substituted with a 5-fluoro-pyridin-2-yl moiety. This compound is of interest in medicinal and synthetic chemistry due to the electron-withdrawing fluorine atom and the pyridine ring’s aromaticity, which influence reactivity and binding interactions.
Properties
Molecular Formula |
C8H8FNO2 |
|---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
methyl 2-(5-fluoropyridin-2-yl)acetate |
InChI |
InChI=1S/C8H8FNO2/c1-12-8(11)4-7-3-2-6(9)5-10-7/h2-3,5H,4H2,1H3 |
InChI Key |
OSBGRHWGAFTAOD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NC=C(C=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Differences and Implications
Ester Group Variation (Methyl vs. Ethyl derivatives are often discontinued in commercial catalogs (e.g., CymitQuimica), suggesting challenges in synthesis or stability .
Heterocycle Substitution (Pyridine vs. Pyrimidine):
- Replacement of pyridine with pyrimidine (as in Methyl 2-(5-fluoropyrimidin-2-yl)acetate) introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and altering electronic properties. This may affect interactions in biological targets or catalysts .
Functional Group Modifications: The amino-substituted analog (Ethyl 2-[(5-fluoropyridin-2-yl)amino]acetate) replaces the ester oxygen with an NH group, enabling participation in nucleophilic reactions or coordination chemistry .
Safety Profiles:
- Ethyl 2-(5-fluoropyridin-2-yl)acetate carries warnings for skin and eye irritation (H315/H319), whereas analogs like Methyl 2-phenyl-2-(pyridin-2-yl)acetate lack explicit hazard data, highlighting the need for tailored safety assessments .
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